

A Side-by-Side Comparison of Dipeptide Linkers for Antibody-Drug Conjugates

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Compound of Interest

Compound Name: *Aminocaproyl-Val-Cit-PABC-MMAE*

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A Guide for Researchers in Drug Development

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, governing both stability in circulation and the efficiency of payload release within target tumor cells. Among the various classes of cleavable linkers, dipeptide linkers, particularly those sensitive to lysosomal proteases, have become a cornerstone of modern ADC design. This guide provides an objective, data-driven comparison of different dipeptide linkers to inform selection in ADC development.

Mechanism of Action: Protease-Mediated Cleavage

Dipeptide linkers are designed to be stable at the physiological pH of blood but are cleaved upon internalization into the acidic, enzyme-rich environment of the lysosome. Key lysosomal proteases, such as Cathepsin B, are often upregulated in tumor cells and recognize specific dipeptide sequences. The most common dipeptide linkers, Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala), are substrates for Cathepsin B.

Upon ADC internalization and trafficking to the lysosome, proteases cleave the amide bond of the dipeptide linker. This cleavage event often triggers a self-immolative cascade via a connected spacer, such as p-aminobenzyl carbamate (PABC), leading to the release of the active cytotoxic payload inside the cancer cell. While initially thought to be cleaved exclusively by Cathepsin B, studies have shown that other cathepsins (L, S, F) can also process the Val-Cit linker.

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